1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone
Overview
Description
“1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone” is a chemical compound with the IUPAC name 5-chloro-1H-pyrazolo [4,3-d]pyrimidine . It is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClN4/c6-5-7-1-4-3 (9-5)2-8-10-4/h1-2H, (H,8,10) and the InChI key is MRTKTXTWOUDUTL-UHFFFAOYSA-N . The molecular weight is 154.56 .Chemical Reactions Analysis
The compound has been used in the synthesis of pyrimidine derivatives and related heterocycles . It has also been used in the development of novel CDK2 inhibitors .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of the compound is 154.56 .Scientific Research Applications
Antimicrobial and Anticancer Agents
A study highlighted the synthesis of novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, exhibiting significant antimicrobial and anticancer activities. These compounds were evaluated against various bacterial strains and cancer cell lines, showing promising results compared to reference drugs like doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cytotoxicity Evaluation
Another study designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their in vitro cytotoxicity against a panel of human cancer cell lines. Several of these compounds demonstrated moderate to good cytotoxicity, suggesting their utility as potential anticancer agents (Alam et al., 2018).
Synthesis and Structural Elucidation
Research on the synthesis of (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine introduced a methodology involving the cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, leading to the formation of compounds with pyrazolo[1,5-a]pyrimidine structures. This work contributes to the development of novel compounds with potential biological activities, showcasing the versatility of pyrazolo[4,3-d]pyrimidin derivatives in synthesizing bioactive heterocycles (Svete et al., 2015).
Antiviral Activity
The synthesis and antiviral evaluation of pyrazolo[1,5-a]pyrimidine and related derivatives have also been reported, with some compounds showing activity against viruses such as HSV1 and HAV-MBB. This indicates the potential of these derivatives in antiviral drug development (Attaby et al., 2006).
Broad-Spectrum Antifungal Agent
Voriconazole, a broad-spectrum triazole antifungal agent, utilizes a derivative similar to 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone in its synthesis. This highlights the compound's significance in developing antifungal therapies, particularly in setting the stereochemistry critical for the drug's efficacy (Butters et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLFCRWSCMPVIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C(N=C2C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone |
Synthesis routes and methods
Procedure details
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